molecular formula C13H13FN2O2 B1637078 Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1637078
M. Wt: 248.25 g/mol
InChI Key: JYHUUEYONFRPMV-UHFFFAOYSA-N
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Description

OSM-S-241 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Preparation Methods

The synthesis of OSM-S-241 involves several steps, starting with the construction of the thienopyrimidine scaffold.

Chemical Reactions Analysis

OSM-S-241 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenated intermediates and can be facilitated by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

OSM-S-241 has been extensively studied for its potential antimalarial activity. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, this compound has been evaluated for its low mammalian cell toxicity and low propensity for resistance development . Beyond its antimalarial properties, OSM-S-241 may also have applications in other areas of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of OSM-S-241 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite, and its inhibition leads to the activation of the amino acid starvation response . OSM-S-241 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This reaction hijacking mechanism is selective for the parasite enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHUUEYONFRPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorophenylhydrazine (15.5 g) and ethyl 2-ethoxymethyleneacetoacetate (22.9 g) synthesized according to the method described in J. Chem. Soc. Perkin trans. I, p. 1875, 1988 were stirred in ethanol (200 ml) at a refluxing temperature for 2 h. After the evaporation of the solvent, the residue was recrystallized from a mixed solvent of ethyl acetate-n-hexane to give ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate (17.7 g), melting point: 48–49° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

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